2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)-
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Overview
Description
2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- is an organic compound with the molecular formula C13H18O. It is a derivative of butenone and cyclohexene, characterized by the presence of a butenone group attached to a cyclohexene ring with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the reaction of 2,4,4-trimethyl-2-cyclohexen-1-one with butenone under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of precursors such as 2,4,4-trimethyl-2-cyclohexen-1-one. The process may utilize catalysts like silver to enhance the efficiency of the reaction. The final product is then purified through techniques such as distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-: This compound is structurally similar but has a different arrangement of the cyclohexene ring.
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: Another similar compound with variations in the functional groups attached to the cyclohexene ring.
Uniqueness
2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
33673-71-1 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-(2,4,4-trimethylcyclohex-2-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-5-6-12(14)11-7-8-13(3,4)9-10(11)2/h5-6,9,11H,7-8H2,1-4H3 |
InChI Key |
NELDPSDYTZADSA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1CCC(C=C1C)(C)C |
Origin of Product |
United States |
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